molecular formula C25H35NO B12614709 (E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine CAS No. 918404-68-9

(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine

Cat. No.: B12614709
CAS No.: 918404-68-9
M. Wt: 365.6 g/mol
InChI Key: NYTWPNUBRIHBQE-UHFFFAOYSA-N
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Description

(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a phenyl ring substituted with a hexyloxy group and another phenyl ring substituted with a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine typically involves the condensation reaction between 4-(hexyloxy)benzaldehyde and 4-hexylaniline. The reaction is carried out under anhydrous conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually refluxed in a solvent like ethanol or toluene to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents on the phenyl rings.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(Methoxy)phenyl]-N-(4-methylphenyl)methanimine
  • (E)-1-[4-(Ethoxy)phenyl]-N-(4-ethylphenyl)methanimine

Uniqueness

(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine is unique due to the presence of long alkyl chains (hexyl groups) attached to the phenyl rings, which can influence its physical properties and reactivity. This structural feature distinguishes it from similar compounds with shorter alkyl chains or different substituents.

Properties

CAS No.

918404-68-9

Molecular Formula

C25H35NO

Molecular Weight

365.6 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-N-(4-hexylphenyl)methanimine

InChI

InChI=1S/C25H35NO/c1-3-5-7-9-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-10-8-6-4-2/h12-19,21H,3-11,20H2,1-2H3

InChI Key

NYTWPNUBRIHBQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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